1-(1-Benzofuran-2-yl)-3-[(3-bromo-4-methylphenyl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Amination: The aniline derivative can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling Reaction: The final step involves coupling the benzofuran core with the aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, thiols
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-BENZOFURAN-2-YL)-3-(4-METHYLANILINO)-1-PROPANONE
- 1-(1-BENZOFURAN-2-YL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE
- 1-(1-BENZOFURAN-2-YL)-3-(3-FLUORO-4-METHYLANILINO)-1-PROPANONE
Uniqueness
1-(1-BENZOFURAN-2-YL)-3-(3-BROMO-4-METHYLANILINO)-1-PROPANONE is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H16BrNO2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(3-bromo-4-methylanilino)propan-1-one |
InChI |
InChI=1S/C18H16BrNO2/c1-12-6-7-14(11-15(12)19)20-9-8-16(21)18-10-13-4-2-3-5-17(13)22-18/h2-7,10-11,20H,8-9H2,1H3 |
InChI Key |
PZUYZWRVEXXTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.